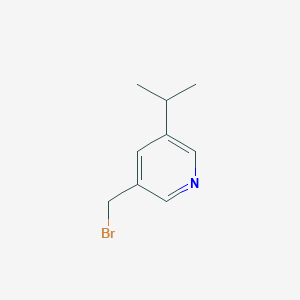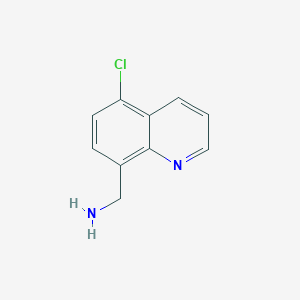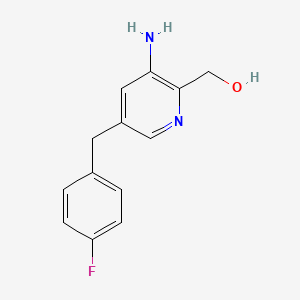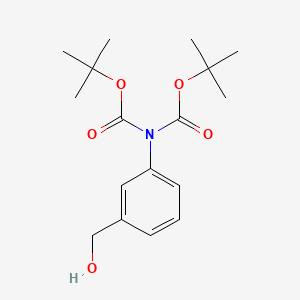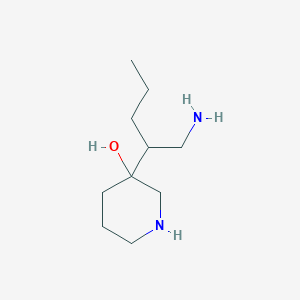
3-(1-Aminopentan-2-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopentan-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H22N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminopentan-2-yl)piperidin-3-ol typically involves the reaction of piperidine derivatives with appropriate aminopentane precursors. One common method is the reductive amination of 3-piperidone with 1-aminopentan-2-ol under hydrogenation conditions. This reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in the presence of hydrogen gas .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminopentan-2-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(1-Aminopentan-2-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 3-(1-Aminopentan-2-yl)piperidin-3-ol involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Piperidin-3-ol: A piperidine derivative with a hydroxyl group at the third position.
1-Aminopentan-2-ol: An aminopentane derivative with an amino group at the first position and a hydroxyl group at the second position.
Uniqueness: 3-(1-Aminopentan-2-yl)piperidin-3-ol is unique due to its specific substitution pattern, which combines the structural features of both piperidine and aminopentane derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(1-aminopentan-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-4-9(7-11)10(13)5-3-6-12-8-10/h9,12-13H,2-8,11H2,1H3 |
InChI Key |
VEQPYPBZKQBTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C1(CCCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
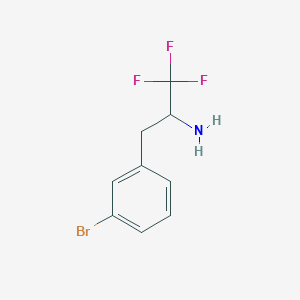
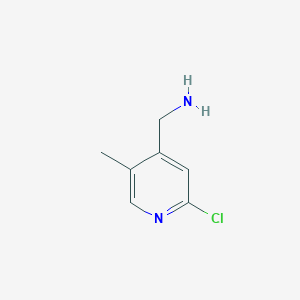
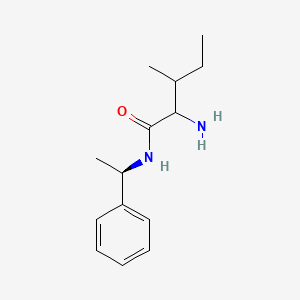

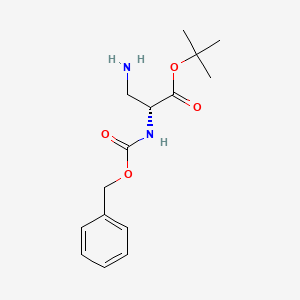
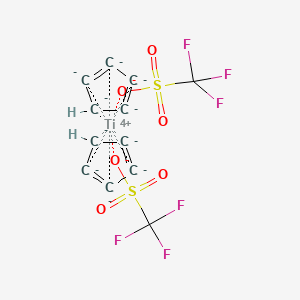

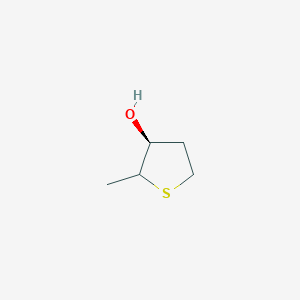
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
